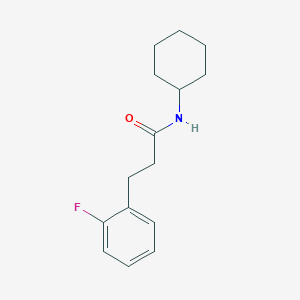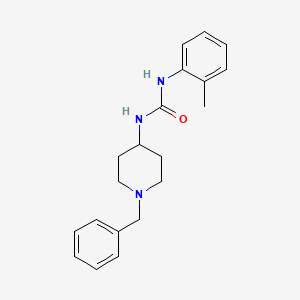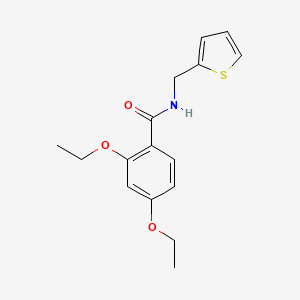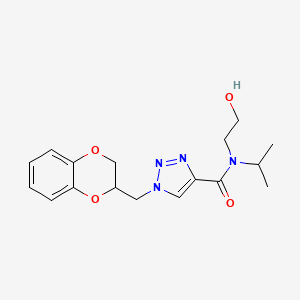
N-cyclohexyl-3-(2-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-3-(2-fluorophenyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of therapeutic effects.
Wirkmechanismus
N-cyclohexyl-3-(2-fluorophenyl)propanamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a range of therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can have a range of effects on brain activity. Some of the effects include:
1. Increased Inhibition: GABA is an inhibitory neurotransmitter, and by increasing its levels, this compound can increase inhibitory signaling in the brain.
2. Reduced Excitation: By increasing inhibition, this compound can also reduce the level of excitation in the brain, which can be beneficial in conditions such as epilepsy.
3. Anxiolytic Effects: GABA is known to have anxiolytic effects, and by increasing its levels, this compound can reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-3-(2-fluorophenyl)propanamide is its selectivity for GABA transaminase, which reduces the risk of off-target effects. However, one limitation is its relatively short half-life, which can make it difficult to maintain therapeutic levels in the body.
Zukünftige Richtungen
1. Development of Novel Therapeutics: N-cyclohexyl-3-(2-fluorophenyl)propanamide has shown promise in the treatment of epilepsy, addiction, and anxiety disorders. Future research could focus on the development of novel therapeutics based on this compound.
2. Optimization of
Synthesemethoden
N-cyclohexyl-3-(2-fluorophenyl)propanamide can be synthesized using a variety of methods, including the reaction of cyclohexylamine with 2-fluorobenzoyl chloride in the presence of a base. Other methods include the reaction of cyclohexylamine with 2-fluorobenzoic acid and the reaction of cyclohexylamine with 2-fluorobenzaldehyde followed by reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-3-(2-fluorophenyl)propanamide has been the subject of extensive scientific research due to its potential therapeutic applications. Some of the areas of research include:
1. Treatment of Epilepsy: GABA is a key neurotransmitter that is involved in the regulation of seizures. By increasing the levels of GABA in the brain, this compound has the potential to reduce the frequency and severity of seizures in patients with epilepsy.
2. Treatment of Addiction: GABA is also involved in the regulation of reward pathways in the brain, which are implicated in addiction. By increasing GABA levels, this compound has the potential to reduce drug-seeking behavior and prevent relapse in individuals with addiction.
3. Treatment of Anxiety Disorders: GABA is known to have anxiolytic effects, and this compound has been shown to reduce anxiety-like behavior in animal models.
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c16-14-9-5-4-6-12(14)10-11-15(18)17-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUICVDUIKDWCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(3-oxo-1-piperazinyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5368354.png)

![{2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetic acid](/img/structure/B5368360.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5368362.png)

![2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5368377.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5368379.png)
![3-(4-chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5368399.png)
![N-{2-[2-(3,5-dinitrobenzoyl)hydrazono]propyl}acetamide](/img/structure/B5368401.png)

![2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]-6-nitrophenyl acetate](/img/structure/B5368427.png)
![[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid](/img/structure/B5368440.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-ethylisoxazole-5-carboxamide](/img/structure/B5368447.png)
![3-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5368452.png)